molecular formula C7H5N3O3 B2655244 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 50907-17-0

1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No. B2655244
CAS RN: 50907-17-0
M. Wt: 179.135
InChI Key: CQLAMJKGAKHIOC-UHFFFAOYSA-N
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Description

1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of benzotriazole .


Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of carboxylic acids with 1H-benzotriazole . A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole ring with a hydroxy group at the 1-position and a carboxylic acid group at the 6-position . The InChI code for this compound is InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) .


Chemical Reactions Analysis

Benzotriazole derivatives, such as this compound, are often used in the synthesis of amides from carboxylic acids . They can react with amines at ambient temperature to give amides .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 179.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.03309103 g/mol . The topological polar surface area is 88.2 Ų . The heavy atom count is 13 .

Scientific Research Applications

Environmental Degradation Studies

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid, as a derivative of benzotriazole, is significant in environmental science for studying the degradation mechanisms of benzotriazoles in aquatic environments. A study explored the aerobic biological degradation of benzotriazoles in activated sludge, revealing degradation pathways and identifying transformation products like 4- and 5-hydroxy-1H-benzotriazole (Huntscha et al., 2014).

Synthesis and Chemical Transformations

The compound plays a crucial role in organic chemistry, particularly in the synthesis and transformations of related compounds. For instance, methods for synthesizing 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been developed, highlighting its importance in producing derivatives with varied functional properties (Vasin et al., 2013).

properties

IUPAC Name

3-hydroxybenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLAMJKGAKHIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331202
Record name 3-hydroxybenzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

50907-17-0
Record name 3-hydroxybenzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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